3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
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Overview
Description
3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes or ketones. For 3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate, the synthesis can be achieved through the following steps:
Starting Materials: 2-aminophenol and 3,4-dimethoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to yield the benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as optical brighteners and fluorescent dyes
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological pathways.
Pathways Involved: It may inhibit the activity of enzymes like kinases or proteases, leading to the modulation of signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Known for its antimicrobial and anticancer properties.
3-(1,3-Benzothiazol-2-yl)-2-phenylbenzoxazole: Exhibits potent antifungal activity.
1-(2-Phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea: Identified as a potent NAMPT activator with potential anti-obesity effects.
Uniqueness
3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate stands out due to its unique combination of a benzoxazole ring with a dimethoxybenzoate moiety, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C22H17NO5 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H17NO5/c1-25-18-11-8-15(12-20(18)26-2)22(24)27-16-9-10-17-19(13-16)28-23-21(17)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
BKGFFRMTEDPVGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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